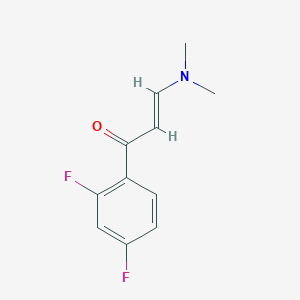

1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Descripción

Propiedades

IUPAC Name |

(E)-1-(2,4-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c1-14(2)6-5-11(15)9-4-3-8(12)7-10(9)13/h3-7H,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGKAPMOYVGPNZ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728614 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

An In-depth Technical Guide to 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one: Properties, Synthesis, and Spectroscopic Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and detailed spectroscopic analysis of the enaminone, 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into the handling, synthesis, and characterization of this compound.

Molecular and Physicochemical Profile

1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is a fluorinated enaminone, a class of compounds recognized for their utility as versatile intermediates in the synthesis of various heterocyclic systems. The presence of the difluorophenyl moiety is of particular interest in medicinal chemistry, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Chemical Structure and Properties

| Property | Value | Source/Method |

| Chemical Name | 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₁F₂NO | Calculated |

| Molecular Weight | 211.21 g/mol | Calculated |

| CAS Number | Not explicitly found in public databases. | Inferred from searches |

| Physical Form | Expected to be a solid at room temperature. | Based on analogs |

| Melting Point | Not experimentally determined. A similar compound, 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile, has a melting point of 71-73°C[1]. | Extrapolated |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, and chlorinated solvents. Likely to have poor solubility in non-polar solvents like toluene and benzene, and may be sensitive to protic solvents with hydrogen bonding capabilities like methanol and ethanol, which could affect its stability[2]. | Inferred from analogs |

Proposed Synthetic Pathway

The synthesis of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one can be achieved through a condensation reaction between 2',4'-difluoroacetophenone and a suitable dimethylformamide derivative. Two primary synthetic strategies are proposed based on established methods for analogous compounds.

Method 1: Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA)

This is a widely used and efficient method for the synthesis of enaminones.

-

Reaction: 2',4'-Difluoroacetophenone reacts with dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent, such as toluene. The reaction is typically heated to drive the condensation.

-

Causality: DMF-DMA serves as both a reactant and a dehydrating agent. The acetal is more reactive than dimethylformamide itself. The reaction proceeds through a nucleophilic attack of the enolate of the acetophenone on the electrophilic carbon of the Vilsmeier-type reagent formed in situ from DMF-DMA. The subsequent elimination of methanol and dimethylamine yields the desired enaminone.

Method 2: Claisen-Schmidt Condensation

A classical approach for the formation of α,β-unsaturated ketones, which can be adapted for enaminone synthesis.

-

Reaction: A base-catalyzed condensation between 2',4'-difluoroacetophenone and an appropriate electrophilic dimethylamino source. A more direct approach for enaminones involves reacting the ketone with a Vilsmeier reagent, prepared from dimethylformamide and an activating agent like phosphorus oxychloride or oxalyl chloride.

-

Causality: The base deprotonates the α-carbon of the acetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the activated dimethylformamide species. Subsequent dehydration leads to the formation of the conjugated enaminone system. An acid-catalyzed variation is also possible[3].

Experimental Protocol: Synthesis via DMF-DMA

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product confirmed by spectroscopic analysis.

Materials:

-

2',4'-Difluoroacetophenone

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (anhydrous)

-

Ethyl acetate (for chromatography)

-

n-Hexane (for chromatography)

-

Standard laboratory glassware and magnetic stirrer with heating

Procedure:

-

To a solution of 2',4'-difluoroacetophenone (1 equivalent) in anhydrous toluene, add dimethylformamide dimethyl acetal (1.2 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 2:8 mixture of ethyl acetate and n-hexane as the mobile phase).

-

Upon completion of the reaction (typically after 3-5 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to afford the pure 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons, the dimethylamino group, and the aromatic protons of the difluorophenyl ring. The coupling between the two vinylic protons will be indicative of the stereochemistry (typically a large coupling constant of ~12-15 Hz for the E-isomer). The aromatic region will display complex splitting patterns due to both proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will be more complex due to carbon-fluorine coupling. The carbons directly bonded to fluorine will appear as doublets with large coupling constants. Long-range couplings from fluorine to other carbons in the aromatic ring and even to the propenone backbone may also be observed, leading to complex multiplets[4]. Decoupling of both ¹H and ¹⁹F nuclei would be necessary to obtain a simple spectrum showing single peaks for each carbon environment.

Predicted ¹³C NMR Chemical Shifts and Couplings:

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (with ¹H decoupling) |

| Carbonyl (C=O) | ~180-190 | Singlet or complex multiplet due to F-coupling |

| C-F (aromatic) | ~160-165 | Doublet (large ¹JCF) with further small couplings |

| C-H (aromatic) | ~110-135 | Doublets or triplets due to C-F coupling |

| Vinylic carbons | ~95 and ~150 | Singlets or small multiplets |

| N(CH₃)₂ | ~35-45 | Two distinct singlets possible due to restricted rotation |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the conjugated carbonyl group (C=O) stretching vibration, typically in the range of 1640-1660 cm⁻¹. Other significant peaks will include the C=C stretching of the enone system and the C-F stretching vibrations of the aromatic ring.

Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (conjugated ketone) | ~1640 - 1660 |

| C=C (alkene) | ~1580 - 1620 |

| C-N (enamine) | ~1250 - 1350 |

| C-F (aromatic) | ~1100 - 1250 |

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI) or electrospray ionization (ESI), should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 211.21. Fragmentation patterns would likely involve the loss of the dimethylamino group and cleavage of the propenone chain.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is not available. However, based on the data for analogous compounds, the following precautions should be taken:

-

Hazard Classifications for Similar Compounds:

-

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Logical Relationships and Workflows

Synthesis and Purification Workflow

Caption: Synthetic and purification workflow for 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one.

Spectroscopic Identification Logic

Caption: Logic for the structural elucidation of the target compound using various spectroscopic techniques.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NextSDS. (n.d.). (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

-

Kant, R., Gupta, V. K., Kapoor, K., Deshmukh, M. B., Patil, D. R., & Anbhule, P. V. (2012). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3110. Retrieved from [Link]

-

Shaikh, M. S., et al. (2018). (E)-1-(2′,4′-Dimethyl)-(5-acetylthiazole)-(2,4″-difluorophenyl)-prop-2-en-1-one. Molbank, 2018(3), M1003. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

Al-Azawi, F. I., et al. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Materials, 14(11), 2766. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP) [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. nextsds.com [nextsds.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

1H NMR and 13C NMR spectra of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Introduction: The Analytical Imperative for Enaminones

Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This "push-pull" electronic system endows them with unique chemical reactivity, making them highly versatile precursors in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules.[1] The compound 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is of particular interest in drug development, where the difluorophenyl moiety is often incorporated to enhance metabolic stability and binding affinity.[2]

Given the potential for isomerism and the need for unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool.[3] This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, offering field-proven insights into spectral interpretation, experimental design, and data validation for researchers and scientists in the pharmaceutical and chemical industries.

Part 1: Experimental Protocol for NMR Data Acquisition

The integrity of NMR data is fundamentally dependent on a meticulously executed experimental protocol. The choices made during sample preparation and instrument setup directly impact spectral quality and the reliability of the resulting structural elucidation.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent for this compound. It is a relatively non-polar solvent that provides excellent solubility for a wide range of organic molecules and has a clean spectral window, with its residual solvent peak appearing at a well-defined position (δH ≈ 7.26 ppm; δC ≈ 77.16 ppm).[4] For studies involving hydrogen bonding or reaction kinetics, other solvents like DMSO-d₆ may be employed, but this can influence chemical shifts.[5]

-

Concentration: A sample concentration of 10-20 mg in 0.6-0.7 mL of CDCl₃ is optimal for achieving a high signal-to-noise ratio in a reasonable timeframe, particularly for the less sensitive ¹³C nucleus.[4]

-

Internal Standard: Tetramethylsilane (TMS) is added as the internal standard to calibrate the chemical shift scale to 0.00 ppm. Its single, sharp resonance is inert and does not overlap with signals from the analyte.

Spectrometer Parameters

High-field NMR spectrometers (≥400 MHz) are recommended to maximize signal dispersion and simplify the analysis of complex spin systems.[6]

-

For ¹H NMR Spectroscopy:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

For ¹³C NMR Spectroscopy:

-

Technique: Proton-decoupled (¹³C{¹H}) to simplify the spectrum to singlets for each unique carbon.

-

Pulse Angle: 45°

-

Acquisition Time: 1-1.5 seconds

-

Relaxation Delay: 2-5 seconds (longer delay ensures proper relaxation of quaternary carbons)

-

Number of Scans: 512-2048, depending on sample concentration.

-

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow from sample preparation to final structure confirmation.

Part 2: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The structure of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one gives rise to distinct signals in three primary regions: the aromatic region, the vinylic region, and the aliphatic region.

Caption: Structure of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one.

Aromatic Region (δ 6.80 - 8.00 ppm)

The 2,4-difluorophenyl group presents a complex but highly informative set of signals. The two fluorine atoms introduce both ¹⁹F-¹H and ¹⁹F-¹³C couplings, which are critical for definitive assignment.

-

H-6' (δ ≈ 7.95 ppm): This proton is ortho to the carbonyl group, which is strongly electron-withdrawing, shifting it significantly downfield. It is coupled to H-5' (ortho coupling, J ≈ 8.7 Hz) and to the fluorine at C-2' (meta coupling, J ≈ 6.0 Hz). This results in a triplet of doublets (td) or a complex multiplet.

-

H-3' (δ ≈ 7.05 ppm): This proton is ortho to the fluorine at C-2' and meta to the fluorine at C-4'. It experiences coupling to H-5' (meta coupling, J ≈ 2.5 Hz) and both fluorine atoms, leading to a doublet of doublets of doublets (ddd) or a multiplet.

-

H-5' (δ ≈ 6.95 ppm): This proton is situated between the two fluorine atoms and is coupled to H-6' (ortho coupling, J ≈ 8.7 Hz), H-3' (meta coupling, J ≈ 2.5 Hz), and the fluorine at C-4' (ortho coupling, J ≈ 8.5 Hz). This typically results in a triplet of doublets (td) or a complex multiplet.

Vinylic Region (δ 5.60 - 7.80 ppm)

The two protons on the enone double bond are diastereotopic and exhibit a large coupling constant, characteristic of a trans configuration.

-

H-3 (δ ≈ 7.70 ppm): This proton is adjacent to the electron-donating dimethylamino group and is shifted downfield due to conjugation with the carbonyl. It appears as a doublet with a large coupling constant (³JHH ≈ 12.5 Hz) from its coupling to H-2.

-

H-2 (δ ≈ 5.70 ppm): This proton is adjacent to the electron-withdrawing carbonyl group. It appears as a doublet due to coupling with H-3 (³JHH ≈ 12.5 Hz).

Aliphatic Region (δ 2.90 - 3.20 ppm)

-

-N(CH₃)₂ (δ ≈ 3.15 and 2.95 ppm): Due to the high degree of double-bond character in the C-N bond from conjugation, rotation is often restricted on the NMR timescale. This can make the two methyl groups chemically inequivalent, resulting in two distinct singlets. The separation between these singlets can be temperature-dependent.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6' | ~ 7.95 | td | ³JHH ≈ 8.7, ⁴JHF ≈ 6.0 | 1H |

| H-3 | ~ 7.70 | d | ³JHH ≈ 12.5 | 1H |

| H-3' | ~ 7.05 | m | - | 1H |

| H-5' | ~ 6.95 | m | - | 1H |

| H-2 | ~ 5.70 | d | ³JHH ≈ 12.5 | 1H |

| -N(CH₃)₂ (A) | ~ 3.15 | s | - | 3H |

| -N(CH₃)₂ (B) | ~ 2.95 | s | - | 3H |

Part 3: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms and offers insights into their hybridization and electronic environment.[7] C-F coupling is a dominant feature in the aromatic region.

Carbonyl and Vinylic Carbons (δ 90 - 190 ppm)

-

C-1 (C=O) (δ ≈ 188.0 ppm): The carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield, a characteristic feature of ketones in a conjugated system.[8]

-

C-3 (δ ≈ 163.0 ppm): This carbon, bonded to the nitrogen atom, is significantly deshielded due to the electron-donating resonance effect of the nitrogen.

-

C-2 (δ ≈ 92.0 ppm): In contrast, the C-2 carbon is shielded and appears further upfield, a hallmark of the β-carbon in an enaminone system.[6]

Aromatic Carbons (δ 100 - 170 ppm)

The signals for the carbons in the difluorophenyl ring are split by coupling to the fluorine atoms. The magnitude of the coupling constant (ⁿJCF) depends on the number of bonds separating the carbon and fluorine atoms.

-

C-2' and C-4' (δ ≈ 165 ppm and 162 ppm): These carbons are directly attached to fluorine and exhibit very large one-bond coupling constants (¹JCF ≈ 250-260 Hz), appearing as doublets.[9]

-

C-1' (δ ≈ 122.0 ppm): This is the ipso-carbon attached to the carbonyl group. It will appear as a triplet or doublet of doublets due to two- and four-bond couplings to the fluorine atoms (²JCF and ⁴JCF).

-

C-6' (δ ≈ 132.5 ppm): This carbon signal is split by three-bond coupling to F-2' and three-bond coupling to F-4', resulting in a doublet of doublets.

-

C-5' (δ ≈ 112.0 ppm): This carbon is coupled to the ortho fluorine at C-4' (²JCF) and the meta fluorine at C-2' (⁴JCF), appearing as a doublet of doublets.

-

C-3' (δ ≈ 104.5 ppm): This carbon is located between the two fluorines and is strongly shielded. It appears as a triplet or doublet of doublets due to two-bond couplings to both F-2' and F-4' (²JCF ≈ 25 Hz).[10]

Aliphatic Carbons (δ 35 - 50 ppm)

-

-N(CH₃)₂ (δ ≈ 45.0 and 37.0 ppm): Consistent with the ¹H NMR data, the restricted rotation around the C-N bond can lead to two distinct signals for the two methyl carbons.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Predicted Coupling Constant (J, Hz) |

| C-1 (C=O) | ~ 188.0 | s | - |

| C-2' | ~ 165.0 | d | ¹JCF ≈ 255 |

| C-3 | ~ 163.0 | s | - |

| C-4' | ~ 162.0 | d | ¹JCF ≈ 250 |

| C-6' | ~ 132.5 | dd | ³JCF, ³JCF |

| C-1' | ~ 122.0 | dd | ²JCF, ⁴JCF |

| C-5' | ~ 112.0 | dd | ²JCF, ⁴JCF |

| C-3' | ~ 104.5 | dd | ²JCF ≈ 25, ²JCF ≈ 25 |

| C-2 | ~ 92.0 | s | - |

| -N(CH₃)₂ (A) | ~ 45.0 | s | - |

| -N(CH₃)₂ (B) | ~ 37.0 | s | - |

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one provides an unambiguous confirmation of its chemical structure. The key spectral signatures include the characteristic doublet of doublets and multiplets in the aromatic region arising from complex H-H and H-F coupling, the large trans coupling constant between the vinylic protons, and the potential for two distinct signals for the dimethylamino group due to restricted C-N bond rotation. In the ¹³C spectrum, the large one-bond C-F coupling constants serve as a definitive diagnostic tool for identifying the fluorinated positions. This guide establishes a validated framework for the spectral interpretation of this compound class, serving as an essential resource for quality control and further research in drug development.

References

- Coyle, J. D. (1986). Introduction to Organic Photochemistry. John Wiley & Sons.

- Al-Azmi, A., & El-Gendy, A. A. (2012). NMR of Enaminones. Bentham Science Publishers.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR of the Enaminones | Request PDF. Retrieved from [Link]

-

University of Regensburg. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

- Al-Zaydi, K. M. (2014). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. International Journal of Organic Chemistry, 4, 257-271.

- MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(22), 5439.

-

DORAS. (2017). molbank. Retrieved from [Link]

-

IIT Guwahati. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). 1H-NMR and deducing structures. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supporting Information Copper-Catalyzed Aldol-Type Addition of Ketones to Aromatic Nitriles: A Simple Approach to Achieve Enaminones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone. Retrieved from [Link]

- MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6590.

-

National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

- MDPI. (2023). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 28(5), 2211.

-

University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

-

Organic Chemistry Data. (2020). NMR Spectroscopy :: 6-CMR-1 Measuring 13C NMR Spectra. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0236509). Retrieved from [Link]

-

ResearchGate. (n.d.). 3-[4-(Dimethylamino)phenyl]-1-(2-pyrrolyl)prop-2-en-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

- MDPI. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP).

Sources

- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors [mdpi.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

This guide provides a comprehensive technical overview of the methodologies and insights involved in the crystal structure analysis of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the experimental rationale, procedural intricacies, and analytical depth required for a thorough crystallographic investigation. Enaminones, such as the title compound, are pivotal intermediates in the synthesis of a wide array of bioactive heterocyclic compounds, making a profound understanding of their solid-state structure essential for rational drug design and development.[1][2][3][4]

Introduction: The Significance of Enaminones in Medicinal Chemistry

Enaminones are a class of versatile organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group (N−C=C−C=O).[2][3] This unique electronic architecture confers both nucleophilic and electrophilic properties, rendering them highly valuable as synthetic intermediates.[2] Their utility is particularly pronounced in the construction of diverse heterocyclic scaffolds, which form the core of many pharmaceutical agents.[4] The 2,4-difluorophenyl moiety is a common substituent in modern medicinal chemistry, often introduced to enhance metabolic stability and binding affinity. A detailed understanding of the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline lattice of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is paramount for predicting its physicochemical properties and its behavior in biological systems.

Experimental Workflow: From Synthesis to Structural Elucidation

The journey from a powdered sample to a fully refined crystal structure involves a meticulous sequence of experimental and computational steps. The following workflow represents a field-proven approach to the crystallographic analysis of the title compound.

Caption: A comprehensive workflow for the crystal structure analysis of the title compound.

Synthesis and Crystallization

Protocol:

-

Synthesis: The title compound can be synthesized via the condensation reaction of 2,4-difluoroacetophenone with dimethylformamide dimethyl acetal (DMF-DMA). The reactants are typically refluxed in a suitable solvent, such as toluene, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and n-hexane).

-

Crystallization: High-quality single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane).

Causality: The choice of a slow evaporation technique is crucial as it allows for the ordered arrangement of molecules into a crystalline lattice, which is a prerequisite for obtaining a high-resolution diffraction pattern.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, and bond angles.[5][6][7]

Protocol:

-

Crystal Selection and Mounting: A suitable single crystal with well-defined faces and without any visible defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[8][9] The crystal is rotated through a series of angles, and the diffraction pattern is recorded for each orientation.

Causality: Collecting data at low temperatures enhances the quality of the diffraction data by reducing thermal motion, leading to a more precise determination of atomic positions.

Structure Solution and Refinement

The collected diffraction data are processed to determine the crystal structure. This process involves two main stages: structure solution and structure refinement.

Protocol:

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods, often implemented in software packages like SHELXS.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method, typically with software such as SHELXL. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are usually placed in geometrically calculated positions.

Data Presentation:

The crystallographic data for a representative enaminone, 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, is presented in the table below to illustrate the typical parameters obtained from a successful structure determination.[8][9]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂FNO |

| Formula Weight | 193.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2832 (6) |

| b (Å) | 5.8530 (2) |

| c (Å) | 14.2995 (8) |

| β (°) | 116.086 (6) |

| Volume (ų) | 998.49 (8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.285 |

| Absorption Coefficient (mm⁻¹) | 0.10 |

| F(000) | 408 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R [I > 2σ(I)] | 0.046 |

| wR (all data) | 0.133 |

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[10][11][12] The Hirshfeld surface is defined as the region in space where the electron density of a promolecule (the molecule of interest) is greater than or equal to the sum of the electron densities of all other molecules in the crystal.

Caption: Workflow for Hirshfeld surface analysis.

Key Concepts:

-

d_norm: A normalized contact distance that highlights regions of significant intermolecular interactions. Red spots on the d_norm surface indicate close contacts.

-

2D Fingerprint Plots: A two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. These plots provide a quantitative summary of the different types of intermolecular contacts.[11]

Application to the Title Compound:

For 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, Hirshfeld surface analysis would be instrumental in identifying and quantifying various intermolecular interactions, including:

-

C-H···O and C-H···F Hydrogen Bonds: The presence of fluorine and oxygen atoms makes these interactions highly probable and significant in directing the crystal packing.

-

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

-

van der Waals Forces: Non-specific interactions that contribute to the overall stability of the crystal lattice.

Conclusion and Future Directions

The crystal structure analysis of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one provides invaluable insights into its solid-state conformation and the nature of the intermolecular forces that govern its crystal packing. This knowledge is crucial for understanding its physical properties, such as solubility and melting point, and for predicting its behavior in different polymorphic forms. For drug development professionals, a detailed crystallographic study is a cornerstone of the pre-formulation process, aiding in the selection of suitable solid forms and providing a structural basis for computational modeling and structure-activity relationship (SAR) studies. Future work could involve co-crystallization studies with other molecules to explore and modulate the intermolecular interactions, potentially leading to the discovery of new solid forms with improved pharmaceutical properties.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved March 17, 2026, from [Link]

- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved March 17, 2026, from [Link]

-

The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved March 17, 2026, from [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Single-Crystal X-Ray Diffraction (SC-XRD). (n.d.). Universität Ulm. Retrieved March 17, 2026, from [Link]

- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.

-

Enaminones: Exploring Additional Therapeutic Activities. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Single Crystal X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved March 17, 2026, from [Link]

-

Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. (2021, February). ResearchGate. Retrieved March 17, 2026, from [Link]

-

The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. (2023, September 13). Bentham Science. Retrieved March 17, 2026, from [Link]

- Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. (2016). Molecules, 21(9), 1236.

- (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1688.

- 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(11), o3110.

- Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2024). Molecules, 29(5), 1084.

- 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(6), o1266.

- Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). (2019). Molecules, 24(21), 3848.

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2024, February 23). DORAS - DCU. Retrieved March 17, 2026, from [Link]

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2024, February 4). MDPI. Retrieved March 17, 2026, from [Link]

-

(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. (2012). ResearchGate. Retrieved March 17, 2026, from [Link]

- Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (2013, November 15). Journal of Medicinal Chemistry, 56(23), 9647-9659.

- Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. (n.d.). Google Patents.

-

CID 53401576 | C9H8F2O. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 7. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 8. (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 11. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Toxicity and Safety of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Disclaimer: No specific safety and toxicity data for 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS No. 148893-17-4) is publicly available. The following guide is based on data from structurally analogous compounds, primarily (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. The recommendations provided should be considered as precautionary and may not fully represent the specific hazard profile of the target compound.

Introduction

1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is a chemical intermediate that may be used in the synthesis of various organic molecules, potentially including pharmaceutical compounds and other specialty chemicals. Its enaminone structure suggests reactivity and potential biological activity, necessitating a thorough understanding of its safety and toxicity profile for researchers and professionals in drug development and chemical synthesis. This guide provides a comprehensive overview of the inferred toxicological properties and safe handling procedures for this compound, based on the available data for structurally related molecules.

Inferred Physicochemical Properties

While specific experimental data for 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is not available, its properties can be inferred from its structure and from data on similar compounds.

| Property | Inferred Value/Information |

| Molecular Formula | C₁₁H₁₁F₂NO |

| Molecular Weight | 211.21 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Hazard Identification and Classification

Based on the GHS classification of the analogous compound, (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, the following classification for 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one can be inferred.

Inferred GHS Classification

-

Pictograms:

-

GHS05: Corrosion

-

GHS07: Exclamation Mark

-

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

-

Toxicological Summary (Inferred)

The toxicological profile is extrapolated from data on analogous compounds.

| Toxicological Endpoint | Inferred Hazard | Source (Analogous Compound) |

| Acute Toxicity (Oral) | Harmful if swallowed.[1] | (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one |

| Acute Toxicity (Dermal) | Harmful in contact with skin.[1] | (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one |

| Acute Toxicity (Inhalation) | Harmful if inhaled.[1] | (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one |

| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one |

| Serious Eye Damage/Irritation | Causes serious eye damage.[1][3] | (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one |

| Respiratory or Skin Sensitization | Data not available; should be handled as a potential sensitizer. | N/A |

| Germ Cell Mutagenicity | Data not available. | N/A |

| Carcinogenicity | No components listed as a carcinogen by IARC, ACGIH, NTP, or OSHA for analogous compounds.[2] | (E)-3-Phenyl-1-(P-Tolyl)Prop-2-En-1-One |

| Reproductive Toxicity | Data not available. | N/A |

| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness.[1] | (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. | N/A |

| Aspiration Hazard | Data not available. | N/A |

Toxicological Narrative: The presence of the α,β-unsaturated ketone moiety in the structure of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is a potential structural alert for reactivity and toxicity. Such compounds can act as Michael acceptors, reacting with biological nucleophiles like proteins and DNA. This reactivity is the likely basis for the observed skin and eye irritation in analogous compounds. The difluorophenyl group can also influence the metabolic profile and toxicity of the molecule. The metabolism of fluorinated aromatic compounds can sometimes lead to the formation of reactive intermediates.[4]

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent safety protocols are essential when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[2]

-

Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection:

-

Wear impervious gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Hygiene Measures:

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the laboratory.

Experimental Protocols: Emergency Procedures

A clear and well-rehearsed emergency response plan is critical.

Emergency Response Workflow

Sources

- 1. nextsds.com [nextsds.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Formation of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Abstract: This technical guide provides a comprehensive examination of the formation mechanism, experimental protocol, and strategic considerations for the synthesis of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one. This compound, a highly functionalized enaminone, serves as a critical building block in modern medicinal chemistry, primarily due to the strategic incorporation of the 2,4-difluorophenyl moiety—a common pharmacophore in drug development.[1] This document elucidates the underlying chemical principles, offering field-proven insights for researchers, scientists, and professionals in drug development to facilitate the reliable and efficient synthesis of this versatile intermediate.

Foundational Principles: The Chemistry of Enaminone Synthesis

Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This structure renders them exceptionally versatile synthons in organic synthesis.[2] The formation of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is a classic example of a condensation reaction between a ketone with an active methyl group and an amide acetal, specifically N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3][4]

Core Reactants: A Causal Analysis

The success of the synthesis hinges on the intrinsic properties of two key reactants:

The Ketone Substrate: 2',4'-Difluoroacetophenone

This molecule serves as the carbon backbone for the resulting enaminone. The critical feature is the methyl group (—CH₃) positioned alpha to the carbonyl group (C=O). The electron-withdrawing nature of the carbonyl oxygen inductively polarizes the alpha-carbon, significantly increasing the acidity of its protons. This "activation" is fundamental, as it allows for the deprotonation and subsequent nucleophilic behavior required for the reaction to proceed. The 2,4-difluoro substitution on the phenyl ring is electronically significant and is often employed in drug design to modulate properties like metabolic stability and receptor binding affinity.[1]

The Amide Acetal Reagent: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

DMF-DMA is more than a simple reagent; it is a powerful and highly reactive electrophile.[5][6] Its utility in this synthesis is threefold:

-

Source of the Vinyl Group: It provides the central two carbons of the prop-2-en-1-one backbone.

-

Source of the Amino Functionality: It directly installs the dimethylamino group onto the vinyl carbon.

-

Driving Force: The reaction produces two equivalents of methanol, a stable and volatile small molecule. The elimination of methanol provides a thermodynamic driving force that pushes the reaction equilibrium towards the formation of the stable, conjugated enaminone product.[7]

The Reaction Mechanism: A Step-by-Step Elucidation

The formation of the enaminone is a logical, multi-step process driven by the principles of nucleophilic attack and elimination.

Step 1: Enolization of the Ketone The reaction is initiated by the tautomerization of 2',4'-difluoroacetophenone to its enol or enolate form. While this occurs to a small extent naturally, the presence of the reactive DMF-DMA and elevated temperatures facilitate this process, making the α-carbon nucleophilic.

Step 2: Nucleophilic Attack on DMF-DMA The nucleophilic α-carbon of the enolized acetophenone attacks the highly electrophilic central carbon of the DMF-DMA molecule. This forms a transient, unstable tetrahedral intermediate.

Step 3: Elimination Cascade The tetrahedral intermediate rapidly collapses to achieve stability. This occurs through a cascade of elimination steps:

-

First, one methoxy group (—OCH₃) is eliminated as a methanol molecule, forming a new C=C double bond and an intermediate species.

-

This is followed by the elimination of the second methoxy group, also as methanol, which results in the final, thermodynamically stable, and highly conjugated enaminone product.

The entire mechanistic pathway is visualized in the diagram below.

Caption: The condensation reaction mechanism.

Experimental Protocol: A Validated Synthetic Workflow

This protocol is a self-validating system derived from established literature procedures, designed for reproducibility and high yield.[2][3]

Materials and Reagents

-

2',4'-Difluoroacetophenone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous Xylene (or Toluene)

-

Petroleum Ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., Argon or Nitrogen line)

Step-by-Step Procedure

-

Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Charging Reactants: To the flask, add 2',4'-difluoroacetophenone (1.0 eq) and dissolve it in anhydrous xylene (approx. 6-7 mL per 10 mmol of ketone).

-

Reagent Addition: Add DMF-DMA (1.1-1.2 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 140°C for xylene) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the volatile components (xylene, excess DMF-DMA, and methanol byproduct) under reduced pressure.

-

Purification: The resulting crude residue, typically an orange or red solid, is triturated with petroleum ether. This process involves adding the solvent and vigorously stirring or grinding to wash away soluble impurities, leaving the desired product as a solid.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold petroleum ether, and dry in vacuo.

The general laboratory workflow is depicted below.

Caption: A typical laboratory workflow for synthesis.

Quantitative Analysis of Reaction Parameters

The efficiency of the synthesis is sensitive to several parameters, which are summarized below based on typical experimental outcomes.[2][3]

| Parameter | Value/Condition | Rationale & Field Insights |

| Solvent | Anhydrous Xylene or Toluene | A high-boiling, non-protic solvent is required to achieve the necessary reflux temperature without interfering with the reaction mechanism. Anhydrous conditions are critical to prevent hydrolysis of the DMF-DMA reagent. |

| Temperature | Reflux (~110-140 °C) | Sufficient thermal energy is required to overcome the activation energy for the condensation and to facilitate the elimination of methanol, driving the reaction to completion. |

| Reaction Time | 12 - 16 hours | The reaction is not instantaneous. This duration is typically sufficient to ensure high conversion of the starting material. Monitoring by TLC is recommended to confirm completion. |

| Stoichiometry | 1.1 - 1.2 eq. of DMF-DMA | A slight excess of the DMF-DMA reagent ensures that the limiting reactant (the ketone) is fully consumed, maximizing the yield. |

| Typical Yield | 60 - 85% | Yields are generally good to excellent, contingent on the purity of reagents and strict adherence to anhydrous conditions. The purification via trituration is highly effective for this class of compounds. |

Conclusion

The formation of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is a robust and well-understood condensation reaction. Its mechanism is a textbook example of nucleophilic attack by an activated methyl group on the highly electrophilic DMF-DMA reagent, followed by a thermodynamically favorable elimination cascade. The provided experimental workflow represents a reliable and scalable method for producing this valuable intermediate, which serves as a gateway to a wide array of complex heterocyclic structures essential for advancing modern drug discovery programs.

References

- Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI.

- Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (2013).

- Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.

- 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone. PMC.

- 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. PMC.

- Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF2-β-Ketoiminates, and BF2-β-Diketonates. (2025).

- Some reactions of DMF‐DMA reagent with methylene groups.

- Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF2–Ketoiminates, and BF2–Diketonates. (2025).

- Preparation method of 2,4-difluoroacetophenone.

- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Publishing.

- Dimethylformamide Dimethyl Acetal (DMFDMA)

- Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PMC - NIH.

- Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF 2 -β-Ketoiminates, and BF 2 -β-Diketon

- enamines as precursors to polyfunctional heteroaromatic compounds; a decade of development. (2008).

Sources

- 1. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]

- 7. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Stability of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Enaminones in Medicinal Chemistry

Enaminones are a class of organic compounds characterized by the N–C=C–C=O structural motif, which imparts a unique combination of nucleophilic and electrophilic properties.[1][2] This dual reactivity makes them valuable intermediates in the synthesis of a wide array of carbocyclic and heterocyclic compounds with significant pharmacological potential.[2][3] The compound 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one belongs to this versatile class. The presence of a difluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. As with any potential drug candidate, a thorough understanding of its thermodynamic stability is paramount for the development of safe, effective, and stable pharmaceutical formulations.[4]

This technical guide provides a comprehensive overview of the factors influencing the thermodynamic stability of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one and details the experimental protocols required for its assessment. While specific thermodynamic data for this compound are not extensively published, this guide will leverage established principles of enaminone chemistry to provide a robust framework for its characterization.

Core Concepts in Enaminone Stability

The stability of enaminones is intrinsically linked to their chemical structure and the surrounding environment. The primary mechanism of degradation for this class of compounds is hydrolysis, which is typically catalyzed by acid.[5][6][7] This process involves the cleavage of the enaminone back to its constituent amine (dimethylamine) and a β-dicarbonyl compound (1-(2,4-difluorophenyl)propane-1,3-dione).

Several factors can influence the rate of this degradation and the overall stability of the compound:

-

pH: Enaminones are generally most stable at a neutral or slightly basic pH.[5][8] In acidic conditions, protonation of the enamine nitrogen or the carbonyl oxygen can enhance the rate of hydrolysis.[7][8]

-

Solvent: The choice of solvent can significantly impact stability. Protic solvents, particularly water, can facilitate hydrolysis. Aprotic solvents are generally preferred for storing enaminone solutions.[5]

-

Temperature: Elevated temperatures can accelerate degradation reactions, making storage in cool conditions advisable.[5]

-

Light: Exposure to light, especially UV radiation, can induce photolytic degradation in compounds with conjugated systems.[5] Therefore, protection from light is a critical consideration for storage and handling.

-

Physical State: Enaminones are typically more stable in their solid, crystalline form compared to in solution.[5]

Assessing Thermodynamic Stability: A Methodological Approach

A comprehensive evaluation of the thermodynamic stability of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves a combination of thermal analysis techniques and forced degradation studies.

Thermal Analysis Techniques

Thermal analysis provides quantitative data on the physical and chemical changes that occur in a substance as a function of temperature. The two primary techniques for assessing the thermodynamic stability of a solid-state compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][9][10] This technique is invaluable for determining:

-

Melting Point and Enthalpy of Fusion: The melting point is a key indicator of purity and solid-state stability. The enthalpy of fusion provides insight into the energetics of the crystal lattice.

-

Polymorphism: DSC can detect different crystalline forms (polymorphs) of a compound, which can have different stabilities and dissolution rates.[3]

-

Thermal Decomposition: Exothermic events observed in a DSC thermogram can indicate thermal decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[11][12] It is used to determine:

-

Decomposition Temperature: The temperature at which the compound begins to lose mass due to decomposition.

-

Thermal Stability Range: The temperature range over which the compound is thermally stable.

-

Compositional Analysis: TGA can be used to quantify the loss of volatiles, such as water or solvents, from a sample.[13]

| Parameter | Technique | Description |

| Melting Point (°C) | DSC | Temperature at which the solid-to-liquid phase transition occurs. |

| Enthalpy of Fusion (J/g) | DSC | Heat absorbed during the melting process. |

| Onset of Decomposition (°C) | TGA/DSC | Temperature at which significant degradation begins. |

| Mass Loss (%) | TGA | Percentage of mass lost at specific temperatures. |

Note: Specific values for 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one are not currently available in the public domain and would need to be determined experimentally.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of pharmaceutical development that involves subjecting the compound to harsh conditions to accelerate its decomposition.[8][14][15] These studies are essential for:

-

Identifying Potential Degradation Products: Understanding the degradation pathways of the molecule.[15]

-

Developing Stability-Indicating Analytical Methods: Ensuring that the analytical methods used for quality control can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4][11]

-

Elucidating Degradation Mechanisms: Gaining insight into the chemical vulnerabilities of the molecule.[15]

The following is a logical workflow for conducting forced degradation studies on 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one.

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols

The following protocols provide a starting point for the experimental determination of the thermodynamic stability of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one.

Protocol 1: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected melting or decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic (melting) or exothermic (decomposition) events. Calculate the enthalpy of fusion from the area of the melting peak.

Protocol 2: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

Protocol 3: Forced Degradation Study - Acid Hydrolysis

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Stress Condition: Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid to achieve a final concentration of approximately 100 µg/mL.

-

Incubation: Store the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the samples and analyze by a stability-indicating HPLC method. Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound.

-

Peak Identification: If significant degradation is observed, analyze the stressed samples by LC-MS to identify the mass of the degradation products.

Similar protocols should be followed for basic hydrolysis, oxidation, thermal, and photolytic stress conditions as outlined in the ICH Q1A(R2) guideline.[8]

Caption: Factors Influencing Enaminone Stability.

Conclusion and Future Directions

The experimental protocols outlined in this guide, including DSC, TGA, and forced degradation studies, provide a robust framework for determining the intrinsic stability of this compound, identifying its degradation products, and developing a validated stability-indicating analytical method. The data generated from these studies will be critical for formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any potential drug product. Further research, including computational modeling, can also provide deeper insights into the molecular properties that govern its stability.

References

- Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(3), 48-55.

- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Enaminone Compounds.

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

- Dixon, K., & Greenhill, J. V. (1974). A study of the rates of hydrolysis of certain enaminones. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5.

- Ye, F., et al. (2007). STABILITY STUDY OF AN ANTICONVULSANT ENAMINONE (E139) USING HPLC.

- Asante, E. A., et al. (2016). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (113), 54133.

-

Wikipedia. (2024). Differential scanning calorimetry. Retrieved from [Link]

-

AZoM. (2018). Thermal Analysis of Organic Compounds. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

-

SEP Analytical Labs. (n.d.). Stability-Indicating Assay. Retrieved from [Link]

- Huma, R., et al. (2022). Thermal and spectroscopic studies of some metal complexes with a new enaminone ligand 3-chloro-4-((4-methoxyphenyl)amino)pent-3-en-2-one and their investigation as anti-urease and cytotoxic potential drugs. Arabian Journal of Chemistry, 15(3), 103643.

-

Wikipedia. (2024). Thermogravimetric analysis. Retrieved from [Link]

- Bejoy, J., & Chithra, G. (2025).

-

NIST/TRC Web Thermo Tables (WTT). (2012). 1-propanone, 2-(dimethylamino)-1-phenyl-. Retrieved from [Link]

- Dong, M. (2026). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.

- Bappalige, N. N., et al. (2009). 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1266.

-

NextSDS. (n.d.). (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

- Gons, S. A., et al. (2012). 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3110.

-

ResearchGate. (n.d.). 3-[4-(Dimethylamino)phenyl]-1-(2-pyrrolyl)prop-2-en-1-one. Retrieved from [Link]

- Google Patents. (n.d.). DE4426245A1 - 1-phenyl-3-dimethylamino-propane compounds with pharmacological activity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in visible light-mediated chemical transformations of enaminones [html.rhhz.net]

- 4. Stability - Enamine [enamine.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A study of the rates of hydrolysis of certain enaminones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. tandfonline.com [tandfonline.com]

- 9. An Easy Synthesis of Enaminones in Water as Solvent [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. sepanalytical.com [sepanalytical.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, a molecule of interest in medicinal chemistry. We will delve into its chemical properties, a detailed synthesis protocol, and its characterization, while also exploring its potential applications in drug discovery based on the known activities of related compounds.

Core Molecular Attributes

1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one belongs to the class of enaminones, which are characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif makes them versatile intermediates in organic synthesis and imparts a range of biological activities.

| Property | Value |

| Chemical Formula | C₁₁H₁₁F₂NO |

| Exact Molecular Weight | 211.0808 g/mol |

| Canonical SMILES | CN(C)C=CC(=O)C1=C(C=C(C=C1)F)F |

| InChI Key | InChI=1S/C11H11F2NO/c1-14(2)7-6-9(15)8-4-5-10(12)3-11(8)13/h3-7H,1-2H3 |

Synthesis of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one: A Step-by-Step Protocol

The synthesis of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is typically achieved through a condensation reaction between 2,4-difluoroacetophenone and a dimethylformamide derivative, such as dimethylformamide dimethyl acetal (DMF-DMA). This reaction, a variation of the Claisen-Schmidt condensation, is a reliable method for forming the enaminone backbone.

The causality behind this experimental choice lies in the reactivity of the starting materials. The methyl group of 2,4-difluoroacetophenone is sufficiently acidic to be deprotonated, forming an enolate which then acts as a nucleophile. DMF-DMA serves as an electrophilic source of a dimethylaminomethylene group. The subsequent elimination of methanol drives the reaction to completion.

Experimental Protocol:

Materials:

-

2,4-Difluoroacetophenone

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (anhydrous)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluoroacetophenone (1 equivalent).

-

Add an excess of dimethylformamide dimethyl acetal (typically 1.5-2 equivalents) and anhydrous toluene.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the toluene and excess DMF-DMA under reduced pressure using a rotary evaporator.

-

The resulting crude product, often an oil or a semi-solid, is then purified.

-

Purification is typically achieved by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation.

-

Fractions containing the pure product are collected and the solvent is evaporated to yield 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one as a solid.

This self-validating system ensures purity through the chromatographic separation, which can be confirmed by the characterization techniques outlined in the next section.

Structural Elucidation and Characterization

The identity and purity of the synthesized 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one must be confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dimethylamino group (a singlet integrating to 6 protons), the vinylic protons (two doublets with a coupling constant indicative of a trans configuration), and the aromatic protons of the 2,4-difluorophenyl ring (exhibiting complex splitting patterns due to fluorine-proton coupling).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the vinylic carbons, the carbons of the aromatic ring (with characteristic splitting due to carbon-fluorine coupling), and the methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong absorption band for the C=O (ketone) stretching vibration, typically in the region of 1640-1680 cm⁻¹.

-

Bands corresponding to the C=C stretching of the enone system.

-

C-N stretching vibrations.

-

C-F stretching vibrations in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated exact molecular weight of 211.0808.

Potential Applications in Drug Development

While specific pharmacological studies on 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one are not extensively documented in publicly available literature, the broader class of enaminones and chalcones, to which it is structurally related, has been the subject of significant research in medicinal chemistry.[1] These compounds are known to be versatile precursors for the synthesis of various heterocyclic compounds.[2]

The presence of the 2,4-difluorophenyl moiety is of particular interest. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The specific substitution pattern can influence the electronic properties of the molecule and its interactions with biological targets.

Based on the activities of analogous compounds, potential areas of investigation for 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one include:

-

Anticancer Activity: Many chalcone and enaminone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action often involves the inhibition of key signaling pathways or enzymes involved in cell proliferation.

-

Anti-inflammatory and Analgesic Properties: The propenone scaffold is found in compounds with anti-inflammatory and pain-relieving effects.

-

Antimicrobial and Antifungal Agents: The conjugated system of enaminones can interact with microbial targets, making them potential candidates for the development of new anti-infective agents.

Further research is required to elucidate the specific biological activities and therapeutic potential of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one. Its role as a synthetic intermediate for more complex heterocyclic structures also warrants exploration in drug discovery programs.[2]

Visualizing the Core Structure and Synthesis

Chemical Structure

Caption: Chemical structure of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one.

Synthetic Workflow

Caption: Synthetic workflow for 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one.

References

-

Kant, R., et al. (2012). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3110. [Link]

-

Shaik, A., et al. (2018). (E)-1-(2′,4′-Dimethyl)-(5-acetylthiazole)-(2,4″-difluorophenyl)-prop-2-en-1-one. Molbank, 2018(3), M1019. [Link]

-

Bappalige, N. N., et al. (2008). 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1266. [Link]

-

Jasinski, J. P., et al. (2011). (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o313. [Link]

Sources